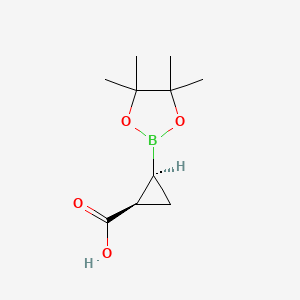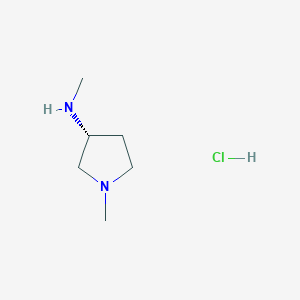
Methyl-((R)-1-methyl-pyrrolidin-3-yl)-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-(®-1-methyl-pyrrolidin-3-yl)-amine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyrrolidine ring, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(®-1-methyl-pyrrolidin-3-yl)-amine hydrochloride typically involves the reaction of pyrrolidine derivatives with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl-(®-1-methyl-pyrrolidin-3-yl)-amine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the methyl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl-(®-1-methyl-pyrrolidin-3-yl)-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl-(®-1-methyl-pyrrolidin-3-yl)-amine hydrochloride involves its interaction with neurotransmitter systems. It acts as a norepinephrine and dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and improved cognitive functions . The compound targets specific receptors in the brain, modulating their activity and influencing various neural pathways .
Comparison with Similar Compounds
Similar Compounds
Methylphenidate: A central nervous system stimulant used to treat ADHD.
Methamphetamine: A potent central nervous system stimulant with high abuse potential.
Amphetamine: Another stimulant used in the treatment of ADHD and narcolepsy.
Uniqueness
Methyl-(®-1-methyl-pyrrolidin-3-yl)-amine hydrochloride is unique due to its specific structural features, such as the pyrrolidine ring, which imparts distinct pharmacological properties. Unlike other stimulants, it has a more targeted mechanism of action, leading to fewer side effects and a better safety profile .
Properties
Molecular Formula |
C6H15ClN2 |
|---|---|
Molecular Weight |
150.65 g/mol |
IUPAC Name |
(3R)-N,1-dimethylpyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-7-6-3-4-8(2)5-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1 |
InChI Key |
OGOVQJAPHPMQDO-FYZOBXCZSA-N |
Isomeric SMILES |
CN[C@@H]1CCN(C1)C.Cl |
Canonical SMILES |
CNC1CCN(C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


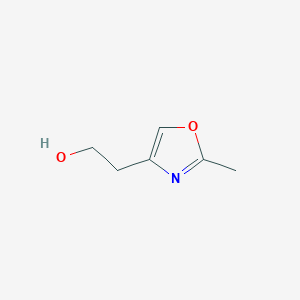
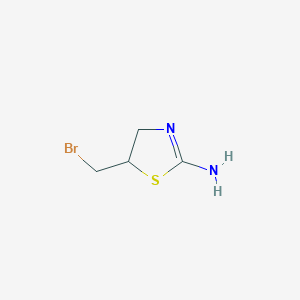


![7-Bromo-2-methylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13919051.png)

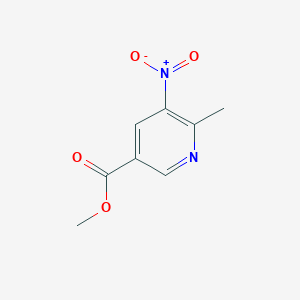
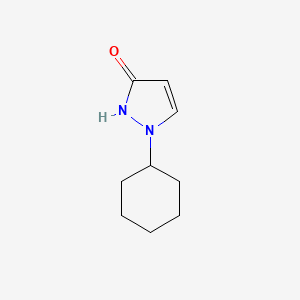
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B13919075.png)
![Tert-butyl 9,9-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B13919084.png)

![5-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B13919089.png)
